molecular formula C10H13NO4 B1523082 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid CAS No. 865471-47-2

3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid

Cat. No.: B1523082
CAS No.: 865471-47-2
M. Wt: 211.21 g/mol
InChI Key: IJGUOJDGPJJXLI-UHFFFAOYSA-N
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Description

3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol. This compound features a furan ring, a morpholine moiety, and a carboxylic acid group, making it a versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid typically involves the following steps:

  • Furan Derivation: The starting material is often a furan derivative, which undergoes a series of reactions to introduce the morpholine and carboxylic acid groups.

  • Morpholine Introduction: Morpholine is introduced through nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by the morpholine moiety.

  • Carboxylation: The carboxylic acid group is introduced through oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form derivatives such as furan-2,5-dicarboxylic acid.

  • Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

  • Substitution: The morpholine group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminium hydride (LiAlH4), borane (BH3)

  • Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

  • Oxidation Products: Furan-2,5-dicarboxylic acid

  • Reduction Products: Furan-2-ylmethanol, Furan-2-ylmethylaldehyde

  • Substitution Products: Various substituted morpholines

Scientific Research Applications

3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Investigated for its potential therapeutic uses, such as in the development of new drugs.

  • Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid is similar to other compounds that contain furan rings and morpholine moieties. Some of these similar compounds include:

  • Furan-2-carboxylic acid derivatives: These compounds share the furan ring and carboxylic acid group but may have different substituents.

  • Morpholine derivatives: These compounds contain the morpholine moiety but may have different functional groups attached to the ring.

Uniqueness: What sets this compound apart from similar compounds is its specific combination of the furan ring, morpholine group, and carboxylic acid group, which provides unique chemical and biological properties.

Properties

IUPAC Name

3-(morpholin-4-ylmethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c12-10(13)9-8(1-4-15-9)7-11-2-5-14-6-3-11/h1,4H,2-3,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGUOJDGPJJXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(OC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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